molecular formula C11H8Cl2N2O B1349596 5-chloro-1-(3-chlorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde CAS No. 77509-92-3

5-chloro-1-(3-chlorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde

Cat. No. B1349596
CAS RN: 77509-92-3
M. Wt: 255.1 g/mol
InChI Key: YSHYNOWWLSEUKJ-UHFFFAOYSA-N
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Description

The compound "5-chloro-1-(3-chlorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde" is a derivative of pyrazole, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a pyrazole ring substituted with chloro and methyl groups, as well as a carbaldehyde functional group. It serves as an important intermediate for the synthesis of various heterocyclic systems and has been the subject of several studies due to its potential applications in medicinal chemistry and material science .

Synthesis Analysis

The synthesis of pyrazole derivatives, including the compound , often involves multi-step reactions. For instance, the Vilsmeier-Haack reaction has been used to synthesize related chloropyrazole carbaldehydes, which are then further reacted to produce chalcones and dipyrazolopyridines . Another approach involves Sonogashira-type cross-coupling reactions with alkynes to yield alkynyl pyrazole carbaldehydes, which can be further transformed into various heterocyclic compounds . The synthesis of the specific compound "5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde" has been reported, which shares a similar structure with the compound of interest, indicating that analogous methods could be applied .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives has been extensively studied using X-ray diffraction methods. For example, the crystal structure of a closely related compound, "5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde," was determined to belong to the monoclinic space group P21/c, with specific unit cell parameters and a significant inclination between the aldehydic fragment and the pyrazole ring . Such structural information is crucial for understanding the reactivity and interaction of the compound with other molecules.

Chemical Reactions Analysis

Pyrazole carbaldehydes participate in various chemical reactions, forming a plethora of heterocyclic compounds. They can undergo cyclization reactions, as seen with the synthesis of pyrazolo[4,3-c]pyridines and their oxides . Additionally, they can react with hydrazine hydrate to form dipyrazolopyridines or with acetophenones to yield chalcone analogues . The versatility of these compounds in chemical reactions underscores their importance as synthons in heterocyclic synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The presence of substituents like chloro and methyl groups, as well as the carbaldehyde functional group, affects their polarity, solubility, and reactivity. The crystallographic analysis provides insights into the molecular conformation and potential intermolecular interactions, such as hydrogen bonding and π-π stacking, which can impact the compound's stability and reactivity . These properties are essential for the compound's application in various fields, including pharmaceuticals and materials science.

Scientific Research Applications

Synthesis and Crystal Structure

  • Synthesis and Characterization : 5-Chloro-1-(3-chlorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde has been synthesized and its crystal structure analyzed, revealing specific details about its molecular configuration and interactions (Xu & Shi, 2011).

Chemical Reactions and Derivatives

  • Formation of Derivatives : Various chemical reactions involving this compound have been studied, leading to the formation of different derivatives. For example, reactions under microwave irradiation and subsequent reactions with acetophenones and hydrazine have been explored (Cuartas et al., 2017).
  • Chemical Behavior : Studies have also been conducted on the compound's behavior in different chemical reactions, such as condensation processes and interactions with various reagents (Trilleras et al., 2014).

Applications in Synthesis

  • Use in Synthesizing Bipyrazoles : This compound has been utilized as a precursor in the synthesis of bipyrazoles, demonstrating its utility in creating more complex chemical structures (Kumar et al., 2019).
  • Role in Sonogashira-Type Reactions : It has been used in Sonogashira-type cross-coupling reactions, showcasing its versatility in organic synthesis (Vilkauskaitė et al., 2011).

Advanced Synthesis Techniques

  • Ultrasonics Promoted Synthesis : The compound has been part of advanced synthesis techniques such as ultrasonics promoted synthesis, highlighting modern approaches to chemical synthesis (Trilleras et al., 2013).

Molecular Structure Studies

  • Crystallographic Analysis : Detailed crystallographic analysis of derivatives of this compound has provided insights into their molecular structures and potential applications in fields like materials science and pharmaceuticals (Orrego Hernandez et al., 2015).

Biological Investigations

  • Biological Properties : Some studies have also explored the biological properties of derivatives of this compound, particularly focusing on antimicrobial and antioxidant activities (Prasath et al., 2015).

Future Directions

The study of pyrazole derivatives is a vibrant field due to their wide range of biological activities. Future research could explore the potential uses of this compound in pharmaceutical applications, taking advantage of the reactivity of the aldehyde group for further functionalization .

properties

IUPAC Name

5-chloro-1-(3-chlorophenyl)-3-methylpyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2N2O/c1-7-10(6-16)11(13)15(14-7)9-4-2-3-8(12)5-9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSHYNOWWLSEUKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C=O)Cl)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601169033
Record name 5-Chloro-1-(3-chlorophenyl)-3-methyl-1H-pyrazole-4-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601169033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-1-(3-chlorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde

CAS RN

77509-92-3
Record name 5-Chloro-1-(3-chlorophenyl)-3-methyl-1H-pyrazole-4-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77509-92-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-1-(3-chlorophenyl)-3-methyl-1H-pyrazole-4-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601169033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
VA Obakachi, ND Kushwaha, B Kushwaha… - Journal of Molecular …, 2021 - Elsevier
SARS-CoV-2 are enveloped positive-stranded RNA viruses that replicate in the cytoplasm. It relies on the fusion of their envelope with the host cell membrane to deliver their …
Number of citations: 20 www.sciencedirect.com

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